molecular formula C12H7Cl2N3O B13796915 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine

4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine

Cat. No.: B13796915
M. Wt: 280.11 g/mol
InChI Key: ALJVQIMNGILFGZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is a heterocyclic compound that features both pyridine and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine typically involves the reaction of 4,6-dichloro-2-aminopyridine with 2-hydroxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazole derivatives.

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Coupling reactions: Biaryl compounds.

Scientific Research Applications

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine is unique due to its dual presence of pyridine and benzoxazole rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

4,6-dichloro-2-pyridin-4-yl-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H7Cl2N3O/c13-7-5-8-11(9(14)10(7)15)17-12(18-8)6-1-3-16-4-2-6/h1-5H,15H2

InChI Key

ALJVQIMNGILFGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl

Origin of Product

United States

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